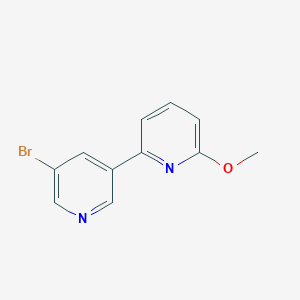

5'-Bromo-6-methoxy-2,3'-bipyridine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

383426-20-8 |

|---|---|

Formule moléculaire |

C11H9BrN2O |

Poids moléculaire |

265.11 g/mol |

Nom IUPAC |

2-(5-bromopyridin-3-yl)-6-methoxypyridine |

InChI |

InChI=1S/C11H9BrN2O/c1-15-11-4-2-3-10(14-11)8-5-9(12)7-13-6-8/h2-7H,1H3 |

Clé InChI |

XTSWKEBFDMQAHW-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC(=N1)C2=CC(=CN=C2)Br |

Origine du produit |

United States |

Synthetic Methodologies for 5 Bromo 6 Methoxy 2,3 Bipyridine

Retrosynthetic Analysis and Strategic Disconnections for 5'-Bromo-6-methoxy-2,3'-bipyridine

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. advancechemjournal.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the most logical disconnection is at the C2-C3' bond connecting the two pyridine (B92270) rings. This disconnection points towards a cross-coupling reaction as the key bond-forming step.

This strategy leads to two primary synthons: a 2-halopyridine derivative and a 3-pyridyl organometallic reagent, or vice versa. Specifically, this could involve a 2-bromo or 2-iodopyridine (B156620) bearing the 6-methoxy substituent and a 3-pyridylboronic acid or a related organometallic species with a 5'-bromo substituent. The choice of the specific coupling partners depends on the availability of starting materials and the efficiency of the subsequent coupling reaction.

Precursor Synthesis and Building Block Derivatization

The successful synthesis of the target molecule relies on the efficient preparation of its constituent pyridine building blocks.

Synthesis of Halogenated Pyridine Precursors

Halogenated pyridines are crucial intermediates in the synthesis of bipyridines. youtube.com The synthesis of the required halogenated pyridine precursors for this compound would involve introducing a halogen atom at a specific position on the pyridine ring. For instance, the synthesis of a 2-halo-6-methoxypyridine could start from a commercially available dihalopyridine. A common method for producing 5-Bromo-2-methoxypyridine (B44785) involves the reaction of 2,5-dibromopyridine (B19318) with sodium hydroxide (B78521) in methanol. chemicalbook.com

Similarly, the synthesis of a 3-bromo-5-substituted pyridine would be another key step. The introduction of a bromine atom at the 3-position of a pyridine ring can be achieved through various electrophilic bromination methods, although the electron-deficient nature of the pyridine ring can make these reactions challenging. youtube.com

Synthesis of Methoxy-Substituted Pyridine Intermediates

The introduction of a methoxy (B1213986) group onto a pyridine ring is a common transformation in organic synthesis. For the synthesis of a 6-methoxy-substituted pyridine, a nucleophilic aromatic substitution reaction is often employed. For example, reacting a 6-halopyridine with sodium methoxide (B1231860) can effectively introduce the methoxy group. nih.gov The synthesis of 2-methoxypyridine (B126380) derivatives has been reported through various methods, highlighting their importance as building blocks. rsc.org

Direct Coupling Approaches for this compound Formation

The formation of the bipyridine core is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. mdpi.comthieme-connect.de

Palladium-Catalyzed Cross-Coupling Strategies for Bipyridine Formation

Palladium-catalyzed reactions are among the most powerful tools for constructing C-C bonds. rsc.orgresearchgate.netresearchgate.netmdpi.com Various palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of bipyridines, including Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings. researchgate.net

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.org This method is particularly well-suited for the synthesis of biaryl and heteroaryl compounds, including bipyridines. organic-chemistry.orgnih.govrsc.orgucl.ac.uk

For the synthesis of this compound, a Suzuki-Miyaura coupling would typically involve the reaction of a 2-halo-6-methoxypyridine with 5-bromo-3-pyridineboronic acid, or the coupling of 2-methoxy-3-pyridineboronic acid with a 2,5'-dibromo-3,3'-bipyridine precursor. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate or potassium phosphate. chemicalbook.com The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. illinois.edu

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

| 5-Bromo-2-methoxypyridine | Br-C5H3N-OCH3 | Halogenated pyridine precursor chemicalbook.comnih.gov |

| 2-Chloro-5-iodopyridine | I-C5H3N-Cl | Halogenated pyridine precursor chemicalbook.com |

| 2-Bromopyridine-5-boronic acid | HO-B(OH)-C5H3N-Br | Organoboron precursor chemicalbook.com |

| 2-Methoxypyridine-3-boronic acid | HO-B(OH)-C5H3N-OCH3 | Organoboron precursor illinois.edugoogle.com |

| 3-bromo-6-methoxy-2,5-dimethylaniline | C9H12BrNO | A related methoxy-substituted bromoaniline uni.lu |

Table 2: Common Palladium Catalysts and Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Typical Temperature | Reference |

| Pd(PPh3)4 | Triphenylphosphine | Na2CO3 | 1,4-Dioxane/Water | Reflux | chemicalbook.com |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | 100 °C | organic-chemistry.org |

| Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 80 °C | mdpi.com |

The synthesis of this compound showcases the power of modern synthetic organic chemistry. Through a strategic retrosynthetic analysis, the target molecule can be efficiently constructed from readily available precursors using powerful palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura reaction. The careful selection of building blocks, catalysts, and reaction conditions is paramount to achieving a successful and high-yielding synthesis.

Stille Cross-Coupling Protocols

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, including the linkage of two pyridine rings to form a bipyridine scaffold. This reaction involves the coupling of an organostannane with an organic halide, catalyzed by a palladium complex.

For the synthesis of this compound, a plausible Stille coupling strategy would involve the reaction between a stannylated pyridine and a halogenated pyridine. Two primary disconnection approaches are feasible:

Route A: Coupling of 2-(tributylstannyl)-6-methoxypyridine with 3,5-dibromopyridine (B18299).

Route B: Coupling of 3-(tributylstannyl)-5-bromopyridine with 2-bromo-6-methoxypyridine (B1266871).

Both routes are expected to proceed via the standard Stille catalytic cycle, which includes oxidative addition of the palladium(0) catalyst to the pyridyl halide, transmetalation with the organostannane, and reductive elimination to yield the bipyridine product and regenerate the catalyst. The choice of reactants can be influenced by the relative ease of synthesis and stability of the organostannane and halide precursors. While Stille couplings are effective, a significant drawback is the toxicity of the organotin compounds used. researchgate.net

Key to the success of this transformation is the selection of the palladium catalyst and ligands. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., triphenylphosphine, P(o-tol)₃, or XPhos) are commonly employed. scholaris.canih.gov The addition of a copper(I) co-catalyst, such as copper(I) iodide (CuI), has been shown to enhance the reaction rate and yield in similar systems. researchgate.net

Table 1: Representative Conditions for Stille Cross-Coupling

| Catalyst System | Ligand | Additive | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | - | - | Toluene | 90-110 |

| Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene | 90-110 |

This table presents generalized conditions based on literature for similar Stille reactions. Optimization would be required for the specific synthesis of this compound.

Negishi Cross-Coupling Approaches

As an alternative to Stille coupling, the Negishi cross-coupling offers a powerful and less toxic method for constructing the 2,3'-bipyridine (B14897) core. This reaction utilizes an organozinc reagent as the nucleophilic partner, coupled with an organic halide under palladium or nickel catalysis. wikipedia.orgorganic-chemistry.org

The synthesis of this compound via Negishi coupling would likely involve the reaction between a pyridylzinc halide and a bromopyridine derivative. The organozinc reagent can be prepared in situ from the corresponding bromopyridine via lithium-halogen exchange followed by transmetalation with a zinc salt (e.g., ZnCl₂), or by direct zinc insertion. researchgate.netsci-hub.st

Plausible Negishi coupling routes include:

Coupling of 2-chloro-6-methoxypyridine (B123196) with (5-bromo-3-pyridyl)zinc chloride.

Coupling of 3,5-dibromopyridine with (6-methoxy-2-pyridyl)zinc bromide.

Negishi couplings are known for their high functional group tolerance, making them suitable for substrates bearing methoxy and bromo substituents. wikipedia.org The reactivity of the halide coupling partner is typically I > Br > Cl. wikipedia.org Palladium catalysts, such as Pd(PPh₃)₄ or those formed from Pd₂(dba)₃ and ligands like XPhos or dppf, are highly effective. researchgate.netmit.edu Nickel catalysts can also be employed and are sometimes preferred for coupling with aryl chlorides. wikipedia.orgorganic-chemistry.org

Table 2: Common Catalysts and Conditions for Negishi Cross-Coupling

| Catalyst | Ligand | Solvent | Temperature |

|---|---|---|---|

| Pd(PPh₃)₄ | - | THF | Room Temp. to Reflux |

| Pd₂(dba)₃ | XPhos | THF / Toluene | Room Temp. to 100 °C |

This table outlines typical conditions for Negishi couplings. Specific conditions would need to be optimized for the target synthesis.

Nickel-Catalyzed Homocoupling and Cross-Coupling Reactions

Nickel catalysis provides a cost-effective and highly reactive alternative to palladium for the synthesis of bipyridines. wisc.edu These reactions can proceed via several mechanisms, including the coupling of two different electrophiles (cross-electrophile coupling) in the presence of a stoichiometric reductant, such as zinc or manganese powder. wisc.edunih.gov

For an unsymmetrical bipyridine like this compound, a cross-coupling approach is necessary. A potential strategy involves the nickel-catalyzed reductive coupling of 2-chloro-6-methoxypyridine and 3,5-dibromopyridine. mdpi.com Ligandless nickel catalysts like NiCl₂·6H₂O can be effective, as the bipyridine product itself can act as a ligand, facilitating the catalytic cycle. nih.gov Alternatively, specific ligands such as bipyridine derivatives (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) or bathophenanthroline (B157979) can be used to tune the catalyst's activity and stability. nih.govnih.gov Electrochemical methods, where an anode provides the reducing equivalents, represent a greener alternative to chemical reductants. mdpi.com

Other Transition Metal-Mediated Syntheses of Bipyridine Scaffolds

Beyond the primary palladium and nickel-catalyzed cross-coupling methods, other transition metal-mediated reactions can be employed to construct the bipyridine framework.

The Ullmann reaction , a classic method for forming biaryl linkages, involves the copper-mediated coupling of aryl halides. orgsyn.orgresearchgate.net The synthesis of this compound could theoretically be achieved by the coupling of 2-bromo-6-methoxypyridine and 3,5-dibromopyridine using copper powder or a copper salt at elevated temperatures. While historically significant, Ullmann reactions often require harsh conditions and can suffer from variable yields. nih.gov

More contemporary methods involving C-H activation offer an atom-economical route to bipyridines. nih.gov A potential, though challenging, approach would be the direct palladium-catalyzed C-H arylation of 6-methoxypyridine with 3,5-dibromopyridine. A significant hurdle in this approach is controlling the regioselectivity of the C-H activation on the 6-methoxypyridine ring.

Heterocycle Formation and Cyclization Routes to 2,3'-Bipyridine Core

Instead of coupling two pre-formed pyridine rings, the 2,3'-bipyridine core can be constructed by forming one or both of the heterocyclic rings. The Kröhnke pyridine synthesis is a well-established method for preparing highly substituted pyridines. wikipedia.orgnih.gov

A Kröhnke strategy for this compound could involve several steps. For example, one could envision reacting an α,β-unsaturated carbonyl compound derived from a 5-bromopyridine precursor with an α-pyridinium methyl ketone salt. researchgate.netresearchgate.net Specifically, 1-(5-bromopyridin-3-yl)ethan-1-one could be elaborated into a chalcone-type intermediate. This intermediate would then react with a suitable 1,5-dicarbonyl precursor in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297) to cyclize and form the second pyridine ring, which would then require subsequent methoxylation. This multi-step approach allows for the introduction of substituents at defined positions but is generally more complex than cross-coupling strategies.

Post-Synthetic Functionalization and Modification Strategies for this compound

An alternative synthetic paradigm involves first synthesizing a simpler bipyridine precursor, such as 6-methoxy-2,3'-bipyridine (B6602341), and then introducing the bromine atom in a subsequent step. This approach shifts the synthetic challenge from the initial coupling to a final, regioselective functionalization.

The precursor, 6-methoxy-2,3'-bipyridine, could be readily synthesized using standard Suzuki, Stille, or Negishi coupling reactions between a 2-substituted-6-methoxypyridine and a 3-substituted pyridine (e.g., 3-pyridylboronic acid).

Regioselective Bromination of Bipyridine Precursors

The critical step in this strategy is the regioselective bromination of 6-methoxy-2,3'-bipyridine to install the bromine atom specifically at the 5'-position. The outcome of electrophilic aromatic substitution on the bipyridine core is dictated by the combined electronic effects of the two nitrogen atoms, the interconnecting bond, and the methoxy group.

The pyridine nitrogen atoms are strongly deactivating towards electrophilic attack. The 6-methoxy group is an activating, ortho-, para-directing group. In the 6-methoxy-2,3'-bipyridine system, the 5'-position is electronically activated by its para-relationship to the C2-C3' bond and is less deactivated by the pyridine nitrogens compared to other positions. Therefore, it is a plausible target for electrophilic bromination.

Standard brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent would be employed. The reaction conditions, including temperature and the potential use of a Lewis acid catalyst, would need careful optimization to control the regioselectivity and prevent over-bromination or side reactions. The vapor-phase bromination of 2,2'-bipyridine (B1663995) at high temperatures has been reported to yield 6-bromo and 6,6'-dibromo derivatives, highlighting that bromination can occur on the bipyridine scaffold under specific conditions. nih.gov

Introduction of Methoxy Group via Nucleophilic Aromatic Substitution or Alkylation

The incorporation of a methoxy group onto one of the pyridine rings is a critical step in the synthesis of this compound. This transformation is typically achieved through one of two primary mechanisms: Nucleophilic Aromatic Substitution (SNAr) or O-alkylation of a hydroxypyridine precursor.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings, such as pyridines, particularly when activated by electron-withdrawing groups or suitably positioned leaving groups. chemistrysteps.com In this context, a halogenated pyridine precursor is treated with a methoxide source. The reaction proceeds via an addition-elimination mechanism, where the methoxide ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequent expulsion of the leaving group (typically a halide) restores the aromaticity of the ring and yields the desired methoxypyridine.

A common precursor for the "6-methoxy-2-yl" portion of the target molecule is 5-bromo-2-methoxypyridine. This intermediate is efficiently synthesized from 2,5-dibromopyridine. In a well-established procedure, 2,5-dibromopyridine is refluxed with sodium hydroxide in methanol. The methoxide ion, generated in situ, displaces one of the bromine atoms—preferentially at the more reactive C2 position—to afford 5-bromo-2-methoxypyridine in high yield. chemicalbook.com A patent describes this reaction achieving a 98% yield after 5 hours of reflux. chemicalbook.com

Similarly, the SNAr approach has been used to synthesize related building blocks like 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromo-3-aminopyridine using sodium methoxide. nih.gov The use of trimethylaminated arenes as electrophiles in SNAr reactions represents a more recent advancement, expanding the scope of accessible arene electrophiles. nih.gov

O-Alkylation

An alternative strategy involves the O-alkylation of a corresponding hydroxypyridine (or its tautomeric pyridone form). This method is suitable when the hydroxypyridine precursor is readily available. The reaction typically involves deprotonating the hydroxyl group with a base to form a more nucleophilic pyridinolate anion, which then reacts with an alkylating agent, such as methyl iodide or dimethyl sulfate.

For instance, the synthesis of the related compound 2-Bromo-6-iodo-3-methoxypyridine has been accomplished by treating 2-bromo-3-hydroxy-6-iodopyridine with methyl iodide in the presence of potassium carbonate (K₂CO₃) as the base and dimethylformamide (DMF) as the solvent. The reaction proceeds at 100°C for 45 minutes. This demonstrates a classic alkylation approach that could be adapted for the synthesis of the target molecule's precursors.

| Method | Typical Precursor | Reagents | General Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Halogenated Pyridine (e.g., 2,5-Dibromopyridine) | Sodium Methoxide (or NaOH/Methanol) | Reflux in Methanol | High yields, often uses inexpensive reagents. | chemicalbook.com |

| O-Alkylation | Hydroxypyridine | Base (e.g., K₂CO₃, NaH), Alkylating Agent (e.g., CH₃I) | Inert solvent (e.g., DMF, THF), moderate to high temperature. | Effective for available hydroxy precursors. |

Optimization of Reaction Conditions, Yields, and Selectivity for this compound Synthesis

The synthesis generally proceeds by coupling a "5-bromo-3-pyridyl" unit with a "6-methoxy-2-pyridyl" unit. This is typically achieved through a metal-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling. nih.gov The optimization of these reactions involves careful selection of several parameters:

Catalyst and Ligand: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used. The choice of ligand is critical as the bipyridine product can coordinate strongly to the metal center, potentially inhibiting catalytic activity. nih.gov

Base: An appropriate base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) is required to facilitate the transmetalation step in many cross-coupling reactions. mdpi.com

Solvent: The choice of solvent (e.g., Toluene, Dioxane, DMF, THF/water mixtures) can significantly impact solubility, reaction rate, and side reactions.

Temperature and Reaction Time: These parameters must be balanced to ensure complete reaction without promoting decomposition of reactants or products.

For the methoxylation step via SNAr, optimization involves controlling the temperature and reaction time. For example, the synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine specifies refluxing for 5 hours to achieve a near-quantitative yield of 98%. chemicalbook.com Using a stronger base like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) can also be effective, as shown in the synthesis of other methoxy-bipyridines. nih.gov

Selectivity is another key consideration. In the SNAr of 2,5-dibromopyridine, the methoxy group is selectively introduced at the C2 position due to its higher reactivity. In the cross-coupling step, achieving regioselective coupling between the correct positions of the two different pyridine rings is paramount and is dictated by the placement of the halide and the metallic or boronic acid/ester functional groups on the respective coupling partners.

| Parameter | Variables | Impact on Synthesis | Example System |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), NiCl₂(dppf) | Affects reaction rate, yield, and tolerance to functional groups. | Pd-catalyzed Suzuki coupling of a pyridyl boronic ester with a bromopyridine. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Crucial for transmetalation and catalyst cycle efficiency. | Suzuki coupling often uses aqueous Na₂CO₃. |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Influences solubility of reagents and reaction temperature. | Dioxane or THF are common in metal-catalyzed couplings. |

| Temperature | Room Temperature to >100 °C | Controls reaction kinetics and minimizes side product formation. | Many cross-coupling reactions require heating (e.g., 80-110 °C). |

Scalable Synthesis and Green Chemistry Approaches for Sustainable Production of this compound

Scalable Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale presents several challenges. A scalable synthesis must be reliable, cost-effective, and safe. Research into the scalable synthesis of related compounds, such as 5,5'-dibromo-2,2'-bipyridine (B102527), provides valuable insights. nih.gov Key considerations for scaling up the production of the target compound would include:

Cost and Availability of Starting Materials: The synthesis relies on precursors like dibromopyridines. Sourcing these materials economically is crucial for large-scale production. nih.gov

Reaction Conditions: Laboratory conditions like heating in a steel bomb reaction vessel, as used for some bipyridine syntheses, may require specialized industrial equipment. nih.gov

Product Isolation and Purification: Multi-gram scale synthesis often leads to purification challenges. Chromatography, which is common in the lab, can be impractical and expensive on a large scale. Alternative methods like recrystallization or distillation are preferred. The synthesis of 5-bromo-2-methoxypyridine, for example, utilizes distillation for purification. chemicalbook.com

Process Safety: The handling of large quantities of reagents and solvents requires rigorous safety protocols.

The synthesis of 5,5'-dibromo-2,2'-bipyridine has been demonstrated on a multi-gram scale, indicating that with careful process development, the synthesis of this compound could also be made scalable. nih.gov

Green Chemistry Approaches

Modern synthetic chemistry places increasing emphasis on sustainability. For the production of this compound, several green chemistry principles could be applied to minimize environmental impact.

Photocatalysis: Recent advancements in bipyridine synthesis include light-induced reactions. One strategy involves the reductive coupling of bromopyridines using a photocatalyst and visible light, with water potentially serving as the ultimate reducing agent. mdpi.com This approach offers the advantage of mild reaction conditions and avoids harsh or toxic reducing agents.

Electrochemical Methods: Electrosynthesis is a promising green alternative that uses electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. Nickel-catalyzed electroreductive homocoupling of bromopyridines has been shown to be a simple and highly efficient method for creating bipyridine linkages, achieving yields up to 98%. mdpi.com

Atom Economy: The choice of reaction pathway directly impacts atom economy. Cross-coupling reactions are generally more atom-economical than older methods. Further optimization to minimize the use of protecting groups and auxiliary reagents would enhance the sustainability of the synthesis.

Safer Solvents: Replacing hazardous solvents like dioxane or DMF with greener alternatives (e.g., 2-methyl-THF, cyclopentyl methyl ether) is a key goal in sustainable chemical manufacturing.

While these green methods may not yet be standard practice for the synthesis of this specific compound, they represent the future direction for the sustainable production of bipyridine derivatives. mdpi.com

Advanced Spectroscopic and Structural Characterization of 5 Bromo 6 Methoxy 2,3 Bipyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR data, the connectivity of atoms and their spatial relationships can be unequivocally established.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 5'-Bromo-6-methoxy-2,3'-bipyridine provide foundational information about its electronic environment. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the bipyridine core are expected to resonate in the downfield region, generally between 7.0 and 9.0 ppm. The methoxy (B1213986) group protons would appear as a sharp singlet further upfield, typically around 4.0 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar compounds and general NMR principles, as direct experimental data is not available in the cited literature.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine (B92270) Ring 1 | ||

| C2 | - | ~155 - 165 |

| C3 | ~7.5 - 8.0 | ~135 - 145 |

| C4 | ~7.0 - 7.5 | ~120 - 130 |

| C5 | ~8.0 - 8.5 | ~145 - 155 |

| C6 | ~8.5 - 9.0 | ~148 - 158 |

| Pyridine Ring 2 | ||

| C2' | ~8.5 - 9.0 | ~148 - 158 |

| C3' | - | ~130 - 140 |

| C4' | ~7.5 - 8.0 | ~138 - 148 |

| C5' | - | ~115 - 125 (C-Br) |

| C6' | ~8.0 - 8.5 | ~160 - 170 (C-OMe) |

| Substituents | ||

| 6-OCH₃ | ~3.9 - 4.1 (s, 3H) | ~55 - 60 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to elucidate the connectivity between the two pyridine rings, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within each pyridine ring. For example, correlations would be expected between H4 and H5, and between H5 and H6 on the first pyridine ring, and between H4' and H6' on the second.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between the two pyridine rings and the positions of the substituents. Key correlations would be expected from the protons of one ring to the carbons of the other across the C2-C3' bond. For instance, H6 on the first ring should show a correlation to C2' and C4' on the second ring. Additionally, the methoxy protons would show a correlation to the C6' carbon, confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY would be particularly useful in confirming the relative orientation of the two pyridine rings. Through-space correlations would be expected between protons on adjacent rings, such as between H6 and H2' or H4'.

Nitrogen (¹⁵N) NMR Spectroscopy for Pyridine Ring Environments

¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms in the pyridine rings. The chemical shifts of the two nitrogen atoms would be distinct, reflecting the different substituent patterns on each ring. The nitrogen in the 6-methoxypyridine ring would likely have a different chemical shift compared to the nitrogen in the 5'-bromopyridine ring due to the differing electronic effects of the methoxy and bromo substituents.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₁H₉BrN₂O. HRMS analysis would be expected to yield a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) with a mass-to-charge ratio (m/z) that corresponds to this formula with high accuracy (typically within 5 ppm). The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+).

Table 2: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z (Monoisotopic) |

| [M]⁺ (⁷⁹Br isotope) | C₁₁H₉⁷⁹BrN₂O⁺ | 263.9929 |

| [M]⁺ (⁸¹Br isotope) | C₁₁H₉⁸¹BrN₂O⁺ | 265.9908 |

| [M+H]⁺ (⁷⁹Br isotope) | C₁₁H₁₀⁷⁹BrN₂O⁺ | 264.9997 |

| [M+H]⁺ (⁸¹Br isotope) | C₁₁H₁₀⁸¹BrN₂O⁺ | 267.0000 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic rings and the methoxy group, C=C and C=N stretching vibrations within the pyridine rings (typically in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy group. The C-Br stretching vibration would appear at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would also reveal information about the skeletal vibrations of the bipyridine framework. The symmetric vibrations of the rings are often strong in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination of this compound

While solution-state techniques like NMR provide invaluable data, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of this compound.

Although a crystal structure for the exact title compound is not available in the searched literature, the structure of a closely related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, has been reported. acs.org This analogue provides a model for the expected solid-state conformation. In this related structure, the two aromatic rings are not coplanar, exhibiting a significant dihedral angle between them. acs.org It is reasonable to expect a similar non-planar arrangement for this compound in the solid state due to steric hindrance between the ortho protons on the adjacent rings.

Table 3: Comparison of Key Structural Features with a Related Compound

| Feature | This compound (Predicted) | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine acs.org |

| Crystal System | - | Monoclinic |

| Space Group | - | P2₁/c |

| Dihedral Angle | Expected to be non-planar | 51.39 (5)° |

| Intramolecular Contacts | Potential for close contacts between ortho protons leading to ring twisting. | Steric interactions influence the dihedral angle. |

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound is expected to be governed by a combination of intermolecular forces, including halogen bonding, hydrogen bonding, and π-π stacking. The presence of a bromine atom introduces the potential for significant halogen bonding. nih.govnih.gov This is an attractive interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic site on an adjacent molecule, likely one of the nitrogen atoms of the bipyridine core. nih.govnih.gov The strength and geometry of this halogen bond would be influenced by the electron-withdrawing nature of the bromine atom. acs.org

Hydrogen bonding is also anticipated to play a role in the crystal packing. While the molecule itself lacks strong hydrogen bond donors, the nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors, interacting with weak C-H donors from neighboring molecules. mdpi.comchemrxiv.org These C-H···N interactions, though weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal lattice.

Conformational Analysis and Torsional Angles in the Solid State

The conformation of this compound in the solid state is largely defined by the torsional or dihedral angle between the two pyridine rings. researchgate.netnih.gov This angle is a result of the balance between steric hindrance from the substituents and the drive for π-system conjugation, which favors planarity. For 2,2'-bipyridine (B1663995), the parent compound, a transoid conformation with a dihedral angle is typically observed in the solid state to minimize repulsion between the nitrogen lone pairs. However, in 2,3'-bipyridine (B14897) systems, the linkage allows for more conformational flexibility.

The specific torsional angle for this compound would be influenced by the steric bulk of the bromo and methoxy groups. Computational studies on related substituted bipyridines could provide an estimation of the likely range for this angle. nih.gov The final conformation adopted in the crystal is a compromise that allows for optimal packing and maximizes favorable intermolecular interactions.

Interactive Table: Predicted Conformational Data

| Parameter | Predicted Value/Range | Basis of Prediction |

| Inter-ring Torsional Angle (°) | 30 - 60 | Inferred from computational studies on sterically hindered bipyridine derivatives. researchgate.netnih.gov |

| Conformation | Non-planar, twisted | Steric hindrance between the pyridine rings and substituents likely prevents a fully planar conformation. |

Influence of Substituents on Crystal Architecture

The bromo and methoxy substituents on the bipyridine framework are expected to exert a significant influence on the resulting crystal architecture. mdpi.comnih.gov The bromine atom, as previously mentioned, can direct the crystal packing through the formation of halogen bonds. nih.govnih.gov The position and orientation of this interaction will be a key determinant of the supramolecular assembly.

The methoxy group, with its potential for weak hydrogen bonding and its steric bulk, will also impact the packing arrangement. mdpi.com The size and shape of the substituents can dictate which packing motifs are sterically feasible and can lead to the formation of specific supramolecular synthons—recognizable patterns of intermolecular interactions. ias.ac.in The electronic effects of these substituents, one being electron-withdrawing (bromo) and the other electron-donating (methoxy), can also modulate the strength of π-π stacking interactions by altering the electron density of the aromatic rings. mdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of this compound is predicted to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions within the bipyridine system. researchgate.netmsu.edu The π→π* transitions, typically of high intensity, are associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic rings. The n→π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (primarily on the nitrogen atoms) to an antibonding π* orbital.

The positions and intensities of these absorption bands are sensitive to the nature and position of the substituents. The electron-donating methoxy group and the electron-withdrawing bromo group will likely cause a shift in the absorption maxima (a chromophoric shift) compared to the unsubstituted 2,3'-bipyridine. Such shifts are a result of the substituents altering the energy levels of the molecular orbitals involved in the electronic transitions. scielo.org.zascience-softcon.de The solvent environment can also influence the UV-Vis spectrum.

Interactive Table: Predicted UV-Vis Absorption Data

| Transition Type | Predicted λmax (nm) Range | Expected Molar Absorptivity (ε) | Notes |

| π→π | 240 - 290 | High | Associated with the conjugated bipyridine system. researchgate.net |

| n→π | > 300 | Low | May be obscured by the more intense π→π* bands. msu.edu |

Chiroptical Spectroscopy (e.g., Circular Dichroism) if Enantiomerically Pure Derivatives are Investigated

If this compound were resolved into its enantiomers, or if chiral derivatives were synthesized, chiroptical spectroscopy, particularly circular dichroism (CD), would be a powerful tool for their characterization. nih.govru.nlacs.org Bipyridine ligands can exhibit atropisomerism, where rotation around the inter-ring C-C bond is restricted, leading to stable, non-superimposable enantiomers. The presence of bulky substituents, such as the bromo and methoxy groups in this compound, could potentially create a barrier to rotation sufficient for atropisomerism.

The CD spectrum of a chiral bipyridine derivative would show characteristic positive and negative bands corresponding to the differential absorption of left and right circularly polarized light. nih.govru.nl These signals are directly related to the three-dimensional structure of the molecule and can be used to determine the absolute configuration of the enantiomers, often through comparison with theoretical calculations. nih.govacs.org The study of chiral bipyridine complexes with metals has shown that the CD spectra are sensitive to the conformation and coordination environment of the ligand. hku.hkchemrxiv.org

Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Methoxy 2,3 Bipyridine

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of 5'-Bromo-6-methoxy-2,3'-bipyridine. These calculations offer a fundamental understanding of the molecule's stability, reactivity, and electronic distribution.

Ground State Geometries and Energetics

Theoretical calculations are essential for determining the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its ground state geometry. By employing DFT methods, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The energetics of this optimized structure provide valuable information about the compound's thermodynamic stability.

Table 1: Predicted Ground State Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-C bond lengths (pyridine rings) | Data not available |

| C-N bond lengths (pyridine rings) | Data not available |

| C-Br bond length | Data not available |

| C-O bond length | Data not available |

| Dihedral angle between pyridine (B92270) rings | Data not available |

| Total Energy | Data not available |

| Note: Specific values require dedicated computational studies and are not publicly available in the searched literature. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net

The spatial distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attacks. For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted pyridine ring, while the LUMO may be distributed over the bromo-substituted pyridine ring.

Table 2: Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

| Note: Specific energy values require dedicated computational studies and are not publicly available in the searched literature. |

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). This analysis is invaluable for predicting intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. researchgate.net For this compound, the nitrogen atoms of the pyridine rings and the oxygen atom of the methoxy (B1213986) group are expected to be regions of negative electrostatic potential, while the hydrogen atoms and the region around the bromine atom may exhibit a positive potential.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. nih.gov This analysis is crucial for predicting the photophysical properties of this compound, such as its absorption and emission spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in understanding the molecule's behavior upon interaction with light. These theoretical predictions are vital for applications in areas such as organic light-emitting diodes (OLEDs) and photovoltaics.

Conformational Analysis and Potential Energy Surfaces of this compound

The presence of a single bond connecting the two pyridine rings in this compound allows for rotational freedom, leading to different spatial arrangements or conformations. Conformational analysis involves systematically studying the energy of the molecule as a function of the dihedral angle between the two rings. This analysis helps in identifying the most stable conformers and the energy barriers for rotation between them. The results are often visualized as a potential energy surface, which maps the energy landscape of the molecule's conformations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational, rotational, and translational motions. Furthermore, these simulations can explicitly include solvent molecules, allowing for the investigation of how the solvent influences the structure, dynamics, and properties of the bipyridine derivative. This is particularly important for understanding its behavior in solution, which is relevant for many chemical and biological applications.

Computational Studies on Reactivity and Reaction Mechanisms Involving this compound

Computational studies are instrumental in elucidating the intricate details of chemical reactions. For this compound, these studies can predict its behavior in various chemical transformations, guiding the synthesis of novel derivatives and the understanding of its reaction kinetics and thermodynamics.

The synthesis of bipyridine derivatives often involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. tcichemicals.commdpi.com Theoretical calculations, particularly Density Functional Theory (DFT), can be employed to model the entire catalytic cycle for the synthesis of this compound. This involves identifying and characterizing the geometries and energies of reactants, intermediates, transition states, and products for each elementary step: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Transition state analysis provides critical information about the energy barriers associated with each step, allowing for the determination of the rate-determining step of the reaction. For instance, in a hypothetical Suzuki coupling to synthesize a derivative from this compound, DFT calculations could predict the activation energies for the oxidative addition of a palladium catalyst to the C-Br bond. nih.govdntb.gov.ua

Table 1: Hypothetical Activation Energies for the Suzuki-Miyaura Coupling Reaction of this compound with Phenylboronic Acid

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | TSOA | 15.2 |

| Transmetalation | TSTM | 22.5 |

| Reductive Elimination | TSRE | 18.7 |

This data is illustrative and based on typical values for similar cross-coupling reactions.

Computational methods are highly effective in predicting the regioselectivity of chemical reactions. For this compound, which possesses multiple potential reaction sites, theoretical calculations can determine the most likely position for electrophilic or nucleophilic attack. This is often achieved by analyzing the distribution of electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) of the molecule. researchgate.netnih.gov

For example, in an electrophilic aromatic substitution reaction, the site with the highest electron density or the most negative electrostatic potential is generally favored. Fukui functions can also be calculated to provide a more quantitative measure of the reactivity of each atomic site. These computational predictions are invaluable for designing synthetic routes that yield the desired isomer with high selectivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis absorption spectra. rsc.org These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental data.

For this compound, DFT calculations using appropriate functionals and basis sets can predict the 1H and 13C NMR chemical shifts. rogue-scholar.orgbohrium.com The accuracy of these predictions can be enhanced by considering solvent effects through computational models like the Polarizable Continuum Model (PCM). The calculated chemical shifts can then be compared with experimental data to confirm the structure of the molecule. Discrepancies between calculated and experimental values can often be rationalized by considering conformational dynamics or specific solvent-solute interactions.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the electronic absorption spectrum of this compound. rsc.org These calculations provide information about the energies and intensities of electronic transitions, which correspond to the absorption maxima in the experimental UV-Vis spectrum.

Table 2: Hypothetical Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental (ppm) | Calculated (ppm) | Deviation (ppm) |

| C2 | 158.2 | 157.9 | 0.3 |

| C3 | 110.5 | 110.1 | 0.4 |

| C4 | 139.8 | 139.5 | 0.3 |

| C5 | 115.3 | 115.0 | 0.3 |

| C6 | 164.1 | 163.8 | 0.3 |

| C2' | 150.7 | 150.4 | 0.3 |

| C4' | 140.2 | 139.9 | 0.3 |

| C5' | 121.9 | 121.5 | 0.4 |

| C6' | 148.6 | 148.2 | 0.4 |

This data is illustrative. The accuracy of the prediction depends on the level of theory and basis set used.

Quantitative Structure-Property Relationship (QSPR) Modeling for Bipyridine Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. mdpi.com For a series of bipyridine derivatives, QSPR models can be developed to predict properties such as solubility, lipophilicity, and electronic properties based on a set of calculated molecular descriptors.

These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. By developing a statistically robust QSPR model, the properties of new, unsynthesized bipyridine derivatives can be predicted, thereby accelerating the discovery of new materials with desired characteristics. For example, a QSPR model could be developed to predict the emission wavelength of fluorescent bipyridine derivatives, guiding the design of new molecules for organic light-emitting diodes (OLEDs).

Coordination Chemistry and Ligand Properties of 5 Bromo 6 Methoxy 2,3 Bipyridine

Metal Ion Complexation Studies with 5'-Bromo-6-methoxy-2,3'-bipyridine

There are no specific studies available on the metal ion complexation of this compound. General methodologies for studying metal-ligand interactions are well-established in coordination chemistry.

Coordination Modes and Binding Sites of the Bipyridine Ligand

Bipyridine ligands are well-known for their ability to act as chelating agents, binding to a metal center through the nitrogen atoms of their two pyridine (B92270) rings. For this compound, the expected coordination would be as a bidentate N,N'-donor. However, without experimental verification, other coordination modes cannot be entirely ruled out.

Influence of Bromo and Methoxy (B1213986) Substituents on Electronic and Steric Properties in Coordination

The electronic and steric properties of a bipyridine ligand are significantly influenced by its substituents, which in turn affects the properties of the resulting metal complexes.

The bromo group at the 5'-position is an electron-withdrawing group, which would decrease the electron density on the pyridine ring and lower the energy of the ligand's π* orbitals. This generally leads to a stabilization of the metal's d-orbitals and can make the complex more difficult to oxidize.

The methoxy group at the 6-position is an electron-donating group, which increases the electron density on its pyridine ring. This would raise the energy of the metal's d-orbitals and make the complex easier to oxidize. The presence of both an electron-donating and an electron-withdrawing group on the same ligand would lead to a push-pull electronic effect, the net result of which would need to be determined experimentally.

Sterically, the methoxy group at the 6-position, adjacent to one of the coordinating nitrogen atoms, could potentially influence the coordination geometry and the accessibility of the metal center to other molecules.

Electrochemical Properties of this compound and its Metal Complexes (e.g., Cyclic Voltammetry, Redox Potentials)

The electrochemical properties of metal-bipyridine complexes are commonly studied using cyclic voltammetry to determine their redox potentials. These properties are highly dependent on the substituents of the bipyridine ligand. Electron-donating groups generally make the metal center easier to oxidize (less positive redox potential), while electron-withdrawing groups make it more difficult to oxidize (more positive redox potential).

For a hypothetical metal complex of this compound, the opposing electronic effects of the bromo and methoxy groups would influence the redox potential. A quantitative prediction without experimental data is not possible.

Ligand Field Theory and Molecular Orbital Interpretation of Metal-Ligand Bonding

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory provide a framework for understanding the bonding in transition metal complexes. In a bipyridine complex, the primary interaction is the σ-donation from the nitrogen lone pairs to the metal's d-orbitals. Additionally, π-backbonding can occur, where electrons from the metal's d-orbitals are donated into the empty π* orbitals of the bipyridine ligand.

While a theoretical framework can be applied to predict the general behavior of this compound in coordination complexes, a lack of specific experimental data prevents a detailed and scientifically accurate discussion of its coordination chemistry. Further research, including the synthesis of the ligand and its metal complexes, followed by thorough characterization using modern analytical techniques, is necessary to fill this knowledge gap.

Supramolecular Assembly and Self-Organization Mediated by this compound Complexes

Discrete Metallosupramolecular Cages and Helices

No published research could be found that details the synthesis or structural characterization of discrete metallosupramolecular cages or helices formed from the self-assembly of this compound with metal ions. The specific influence of the bromo and methoxy groups on the directionality and stoichiometry of complex formation, which are crucial for the rational design of such discrete architectures, has not been documented.

Extended Coordination Polymers and Networks

Similarly, there is a lack of information on the use of this compound as a building block for the construction of extended coordination polymers or networks. The role of this ligand in bridging metal centers to form one-, two-, or three-dimensional structures has not been reported. Consequently, details regarding the topology, porosity, and potential applications of such materials are not available.

Investigation of Polymorphism and Crystallinity in Metal-5'-Bromo-6-methoxy-2,3'-bipyridine Architectures

The study of polymorphism, the ability of a compound to exist in more than one crystal form, is critical for understanding the structure-property relationships in solid-state materials. However, no studies on the polymorphism and crystallinity of metal complexes of this compound have been found. Therefore, a discussion on how factors such as solvent, temperature, or counter-ions might influence the crystal packing and lead to different polymorphic forms cannot be provided.

Applications in Catalysis Involving 5 Bromo 6 Methoxy 2,3 Bipyridine Based Ligands

Design and Synthesis of 5'-Bromo-6-methoxy-2,3'-bipyridine-Derived Ligands for Homogeneous Catalysis

There is no specific information available in the scientific literature regarding the design and synthesis of ligands derived from this compound for the purpose of homogeneous catalysis. General methods for the synthesis of bipyridine derivatives often involve cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to construct the bipyridine core. mdpi.com However, specific methodologies starting from or incorporating this compound to create new catalytic ligands are not documented.

Homogeneous Catalysis Applications using this compound Ligands

There are no documented applications of this compound or its derivatives as ligands in the following areas of homogeneous catalysis. The subsequent sections reflect this lack of specific research findings.

A thorough search of the available literature did not yield any studies where this compound was employed as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig amination. While bipyridine-based ligands are fundamental to many of these transformations, the catalytic activity of complexes bearing this specific bipyridine isomer has not been reported. mdpi.com For instance, research on related compounds like 5,5'-dibromo-2,2'-bipyridine (B102527) has been conducted in the context of Stille coupling reactions, but this does not extend to the requested compound. researchgate.net

No information could be found on the application of this compound-based ligands in oxidation or reduction catalysis. Ruthenium complexes with bipyridine ligands are known to be active in water oxidation catalysis, but no such complexes of this compound have been described. dntb.gov.uanih.gov Similarly, there are no reports on its use in catalytic hydrogenation or epoxidation reactions.

The use of this compound or its derivatives as ligands in catalytic C-H bond activation and functionalization has not been documented in the scientific literature. While iridium and palladium complexes with other bipyridine ligands are known to promote C-H activation, no studies have been published featuring the title compound. acs.orgacs.org

There is no available research on the synthesis of chiral derivatives of this compound for use in asymmetric catalysis. The development of chiral bipyridine ligands is a significant area of research for inducing enantioselectivity in chemical reactions, but no examples involving the specific scaffold of this compound have been reported.

No studies have been found that describe the use of this compound-based metal complexes as catalysts for polymerization reactions, such as the polymerization of olefins. Nickel and cobalt complexes containing bipyridine ligands have been investigated for ethylene (B1197577) polymerization, but none of these studies involve the specific ligand .

Catalyst Recycling, Reusability, and Long-Term Stability Studies

A key advantage of heterogeneous catalysts is the potential for recycling and reuse, which is crucial for developing cost-effective and environmentally friendly chemical processes. For catalysts based on this compound that have been immobilized on solid supports or incorporated into MOFs, their reusability is a critical measure of their practical utility.

Studies on bipyridine-functionalized catalysts have demonstrated varying degrees of recyclability. For instance, a Pd-functionalized MOF, UiO-67-bpydc, was shown to be a recyclable catalyst for the Suzuki-Miyaura reaction. rsc.org Similarly, an iridium-functionalized MOF, mBPV-MOF-Ir, could be recycled more than 15 times for C-H borylation reactions with high turnover numbers. acs.org

The long-term stability of the catalyst is closely linked to its reusability and is often challenged by factors such as metal leaching, catalyst poisoning, and structural degradation of the support. In the case of Pd@MOF catalysts used for the Heck reaction, understanding the deactivation process, such as the coordination of chloride ions to the palladium nanoclusters, has allowed for the tuning of reaction conditions to prolong the catalyst's lifetime. nih.gov

For silica-supported bipyridine catalysts, a new methodology for catalyst regeneration has been described, involving a simple treatment of the used catalyst with AIBN. acs.org This regenerated catalyst could be recycled with moderate conversions and narrow molecular weight distributions, comparable to its initial use. acs.org Another approach to catalyst recycling involves the specific non-covalent adsorption of a homogeneous catalyst onto a tailor-made support after the reaction, allowing for its separation and subsequent release for another reaction cycle. nih.gov

The stability of the palladium catalyst itself is also a critical factor. The use of bulky and electron-rich phosphine (B1218219) ligands has been shown to enhance the rate of both oxidative addition and reductive elimination, leading to more stable and active catalysts for Suzuki-Miyaura reactions. acs.org While this compound is not a phosphine ligand, the electronic and steric properties imparted by its substituents would similarly influence the stability of the corresponding palladium complexes. The stability of palladium(I) and platinum(I) metalloradicals, which can be key intermediates in catalytic cycles, has been shown to be dependent on the supporting ligand and the solvent. acs.org

| Catalyst System | Reaction | Recyclability | Key Stability Factor | Reference |

| mBPV-MOF-Ir | C-H Borylation | >15 cycles | Site isolation within MOF | acs.org |

| Pd@MOF | Heck Coupling | Tunable | Understanding deactivation by Cl⁻ poisoning | nih.gov |

| Silica-supported Cu-bpy | ATRP | Regenerable with AIBN | Covalent immobilization | acs.org |

| Rh-NixantPhos-py | Hydroformylation | 4 cycles | Non-covalent adsorption on support | nih.gov |

| Pd-NP@UiO-66-NH₂-guanidine | Cross-coupling | Up to 9 cycles | Post-synthetic modification of MOF | acs.org |

Integration of 5 Bromo 6 Methoxy 2,3 Bipyridine in Advanced Materials Science

Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) using 5'-Bromo-6-methoxy-2,3'-bipyridine

The synthesis of MOFs and CPs relies on the self-assembly of metal ions or clusters with organic linkers. The structure, and consequently the properties, of the resulting framework are highly dependent on the geometry and functionality of the organic ligand. While numerous bipyridine derivatives have been successfully employed as ligands in the construction of a wide array of MOFs and CPs with diverse topologies and applications, there is a notable absence of published research detailing the use of this compound for this purpose.

Structural Diversity and Topology of this compound-Based MOFs/CPs

Currently, there are no reported crystal structures or topological analyses of MOFs or CPs synthesized using this compound as a primary or secondary building block. The potential coordination modes of this ligand, whether acting as a monodentate, bidentate chelating, or bridging ligand, have not been experimentally determined within a coordination network.

Gas Sorption and Separation Properties of Porous Frameworks

The evaluation of gas sorption and separation capabilities is a key aspect of porous materials research. However, without any synthesized MOFs or CPs based on this compound, no data exists on their porosity, surface area, or performance in gas uptake and selectivity.

Role in Organic Electronic Materials and Devices

Bipyridine-containing molecules are often investigated for their potential in organic electronics due to their electron-deficient nature, which can be beneficial for electron transport and as host materials in light-emitting devices.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) as Emitting or Host Materials

Despite the potential of bipyridine derivatives in OLEDs and OPVs, there is no available research demonstrating the use of this compound in the fabrication of these devices, either as an emissive layer component or as a host material.

Charge Transport and Electron Transfer Properties in Functional Materials

The charge transport characteristics, including electron mobility and injection/extraction properties, of materials containing this compound have not been investigated. Consequently, its role and effectiveness in facilitating charge transport and electron transfer processes within functional organic materials remain unknown.

Photonic Materials and Luminescent Devices

The bipyridine core of this compound provides a fundamental building block for the creation of novel photonic and luminescent materials. The inherent electronic properties of the bipyridine ligand system, which can be further tuned by its substituents, make it a prime candidate for use in various light-emitting applications.

Luminescence Properties of this compound and its Derivatives (e.g., Fluorescent, Phosphorescent)

The presence of a methoxy (B1213986) group (an electron-donating group) and a bromo group (an electron-withdrawing group with a heavy atom effect) on the 2,3'-bipyridine (B14897) scaffold of the title compound suggests that its derivatives could be engineered to display a range of photophysical properties. The heavy bromine atom, in particular, could facilitate intersystem crossing, potentially leading to phosphorescent emission, a desirable property for applications such as organic light-emitting diodes (OLEDs).

Table 1: Potential Photophysical Properties of this compound Derivatives

| Derivative Class | Potential Emission Type | Potential Wavelength Range | Potential Quantum Yield |

| Metal-free derivatives | Fluorescence | Blue-Green | Moderate to High |

| Heavy-atom substituted derivatives | Phosphorescence | Green-Red | Variable |

| Metal complexes (e.g., Ru(II), Ir(III)) | Phosphorescence | Orange-Red | High |

This table is predictive and based on the properties of analogous compounds. Experimental verification is required.

Sensitization of Lanthanide Luminescence in Coordination Complexes

Bipyridine ligands are widely employed as "antenna" ligands to sensitize the luminescence of lanthanide ions. academie-sciences.fr These organic ligands can efficiently absorb light and transfer the energy to the lanthanide ion, which then emits light at its characteristic sharp and long-lived wavelengths. This process is crucial for applications in bio-imaging, sensing, and telecommunications. academie-sciences.fr

Studies on 5-aryl-2,2'-bipyridine ligands have demonstrated efficient sensitization of both Europium(III) and Terbium(III) luminescence, with quantum yields as high as 25% and 56%, respectively. researchgate.net The effectiveness of the sensitization process is highly dependent on the energy levels of the ligand's triplet state relative to the emissive level of the lanthanide ion. The substitution pattern of this compound could be tailored to optimize this energy transfer for specific lanthanides. The bromo substituent could also be used as a handle for further functionalization to create more complex and efficient antenna ligands.

Self-Healing Materials and Supramolecular Gels Incorporating this compound

The nitrogen atoms in the pyridine (B92270) rings of this compound make it an excellent ligand for forming coordination bonds with metal ions. This property can be harnessed to create dynamic and reversible cross-links in polymer networks, leading to the development of self-healing materials and supramolecular gels.

The incorporation of bipyridine moieties into polymer backbones allows for the creation of materials that can autonomously repair damage. mdpi.com When a crack occurs, the coordination bonds with metal ions may break, but they can reform upon bringing the fractured surfaces into contact, often with a stimulus like heat or a solvent. nih.govresearchgate.net Research on metallopolymers based on terpyridine ligands, a close relative of bipyridine, has shown that the choice of metal ion and counter-ion can significantly influence the self-healing efficiency and the temperature at which healing occurs. researchgate.netscilit.com

Similarly, the self-assembly of this compound with metal ions or through other non-covalent interactions like hydrogen bonding or π-π stacking could lead to the formation of supramolecular gels. These gels are responsive to external stimuli and have potential applications in areas such as drug delivery and catalysis.

Surface Functionalization and Hybrid Materials utilizing this compound

The reactive bromo-substituent on the this compound molecule serves as a versatile anchor point for covalent attachment to various surfaces and for the creation of hybrid materials. This functionalization capability opens up possibilities for modifying the properties of materials at the nanoscale.

For instance, this compound could be grafted onto the surface of nanoparticles, such as silica (B1680970) or gold, to impart specific functionalities. The bipyridine unit could then be used to coordinate with metal ions, creating a platform for catalysis or sensing. Furthermore, the ability to functionalize surfaces with this molecule could be used to control interfacial properties, such as adhesion and wettability. The synthesis of hybrid materials, combining the properties of the organic bipyridine ligand with an inorganic scaffold, could lead to materials with unique optical, electronic, or catalytic properties.

Smart Materials and Stimuli-Responsive Systems (e.g., pH, Light, Temperature Responsive)

The integration of this compound into polymeric or molecular systems can lead to the development of "smart" materials that respond to external stimuli. The nitrogen atoms in the bipyridine rings are susceptible to protonation, making them pH-responsive. This change in protonation state can alter the coordination environment around a metal center or disrupt hydrogen bonding networks, leading to a macroscopic change in the material's properties.

Furthermore, the photophysical properties of bipyridine complexes can be exploited to create light-responsive materials. For example, photo-isomerization or photo-induced electron transfer processes in bipyridine-containing systems could be used to trigger changes in shape, color, or solubility. While direct studies on this compound are absent, the broader class of stimuli-responsive polymers and materials demonstrates the potential for creating systems that respond to temperature, light, and pH. nih.govnih.govmdpi.com For example, a study on a fluorescein (B123965) derivative with a bromo moiety showed pH-dependent fluorescence, indicating that the electronic properties of such molecules can be tuned to be responsive to environmental changes. mdpi.com

Photophysical and Photochemical Investigations of 5 Bromo 6 Methoxy 2,3 Bipyridine

Absorption and Emission Spectroscopy in Various Solvents and Aggregate States

The absorption and emission characteristics of a molecule are fundamental to understanding its photophysical behavior. These properties are intrinsically linked to the molecule's electronic structure and can be significantly influenced by the surrounding environment, such as the polarity of the solvent.

In the case of 5'-Bromo-6-methoxy-2,3'-bipyridine, the electronic absorption spectrum is expected to be dominated by π-π* transitions within the bipyridine core and n-π* transitions associated with the nitrogen lone pairs. The presence of the bromo and methoxy (B1213986) substituents will modulate these transitions. The methoxy group, being an electron-donating group, is anticipated to cause a bathochromic (red) shift in the absorption and emission spectra compared to an unsubstituted bipyridine. Conversely, the electron-withdrawing nature of the bromine atom would likely induce a hypsochromic (blue) shift. The net effect will be a result of the interplay between these two opposing influences.

The emission spectrum, specifically fluorescence, arises from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The energy of this emission is typically lower than the absorption energy, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide insights into the geometric and electronic changes the molecule undergoes upon excitation.

The polarity of the solvent is expected to play a crucial role. In polar solvents, the excited state may be stabilized to a different extent than the ground state, leading to solvatochromic shifts in the absorption and emission maxima. For instance, methoxy-substituted compounds often exhibit red-shifted emissions in more polar solvents.

Table 1: Expected Absorption and Emission Maxima of this compound in Different Solvents (Illustrative)

| Solvent | Dielectric Constant | Expected Absorption Maxima (λ_abs, nm) | Expected Emission Maxima (λ_em, nm) |

| Hexane | 1.88 | ~300-320 | ~350-370 |

| Dichloromethane | 8.93 | ~305-325 | ~360-380 |

| Acetonitrile | 37.5 | ~310-330 | ~370-390 |

| Methanol | 32.7 | ~310-330 | ~375-395 |

Note: These are estimated values based on trends observed for substituted bipyridines and are intended for illustrative purposes.

In the aggregate or solid state, additional intermolecular interactions such as π-π stacking can come into play, which may lead to further shifts in the absorption and emission spectra, often to longer wavelengths, and can also influence the emission quantum yield.

Excited State Dynamics and Lifetimes via Time-Resolved Spectroscopy

Time-resolved spectroscopy techniques, such as time-resolved fluorescence and transient absorption spectroscopy, are powerful tools to probe the dynamics of excited states. wikipedia.org These methods allow for the determination of excited state lifetimes, which are crucial for understanding the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways.

For this compound, upon photoexcitation to a singlet excited state, several processes can occur. The molecule can relax to the ground state via fluorescence, or it can undergo intersystem crossing (ISC) to a triplet excited state (T₁). The presence of the bromine atom, a heavy atom, is expected to significantly enhance the rate of ISC due to increased spin-orbit coupling. This "heavy-atom effect" would likely lead to a shorter lifetime of the singlet excited state and a higher population of the triplet state.

The lifetime of the S₁ state of 2,2'-bipyridine (B1663995) has been reported to be in the range of 50-80 picoseconds. acs.org The introduction of a bromo substituent would be expected to shorten this lifetime further. The triplet state, being longer-lived, can then decay back to the ground state via phosphorescence or non-radiative processes. The lifetime of the triplet state can range from nanoseconds to microseconds, or even longer at low temperatures.

Table 2: Expected Excited State Lifetimes for this compound (Illustrative)

| Excited State | Expected Lifetime Range | Influencing Factors |

| S₁ (Singlet) | 10 - 100 ps | Bromo substituent (heavy-atom effect), solvent polarity |

| T₁ (Triplet) | 100 ns - 10 µs | Bromo substituent (spin-orbit coupling), temperature, presence of quenchers |

Note: These are estimated values based on known effects of similar substituents on aromatic systems.

Quantum Yields of Fluorescence and Phosphorescence of this compound

The quantum yield of a photophysical process is the ratio of the number of molecules that undergo that process to the number of photons absorbed. The fluorescence quantum yield (Φ_f) and phosphorescence quantum yield (Φ_p) are key parameters that quantify the efficiency of these radiative decay pathways.

Due to the anticipated efficient intersystem crossing promoted by the bromine atom, the fluorescence quantum yield of this compound is expected to be low. A significant portion of the excited singlet state population is likely to be channeled into the triplet manifold, thus reducing the number of molecules that decay via fluorescence. In contrast, the phosphorescence quantum yield might be enhanced, provided that other non-radiative decay pathways from the triplet state are not dominant.

The methoxy group, being electron-donating, can sometimes increase the fluorescence quantum yield in aromatic systems by raising the energy of n-π* states, which can be quenching states. However, in this case, the heavy-atom effect of bromine is likely to be the dominant factor.

Table 3: Expected Quantum Yields for this compound (Illustrative)

| Process | Expected Quantum Yield (Φ) | Rationale |

| Fluorescence | Low (< 0.1) | Efficient intersystem crossing due to the bromo substituent. |

| Phosphorescence | Moderate (0.1 - 0.5) | Enhanced population of the triplet state. |

Note: These values are predictive and highly dependent on the specific electronic structure and environment.

Energy Transfer Processes in Multi-Component Systems Involving this compound

In multi-component systems, excited state energy can be transferred from a "donor" molecule to an "acceptor" molecule. This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET), which is a long-range dipole-dipole interaction, and Dexter Electron Exchange, which is a short-range process requiring orbital overlap.

This compound could potentially act as either an energy donor or an acceptor, depending on the photophysical properties of the other components in the system. For it to act as an effective donor, its emission spectrum must overlap with the absorption spectrum of the acceptor. For it to be an acceptor, its absorption spectrum must overlap with the emission of the donor.